Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-propan-2-yloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-23-20(22)18-16-11-15(24-12(2)3)9-10-17(16)25-19(18)13-5-7-14(21)8-6-13/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVJHBTVTZBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671856 | |
| Record name | Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691856-87-8 | |
| Record name | Ethyl 2-(4-fluorophenyl)-5-(1-methylethoxy)-3-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691856-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer activity. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, leading to the suppression of downstream signaling events. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic effects and potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods. It may degrade under specific conditions, leading to a reduction in its efficacy. Long-term studies have also indicated that the compound can induce sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which no further therapeutic benefits are observed. These findings are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may retain some biological activity or be further metabolized and excreted. Understanding the compound’s metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms. These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate (CAS No. 691856-87-8) is a synthetic compound belonging to the benzofuran class, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H19FO4
- Molar Mass: 342.36 g/mol
- Density: 1.190 g/cm³ (predicted)
- Boiling Point: 464.7 °C (predicted)
- Storage Conditions: 2-8 °C
Antiviral Activity
Research indicates that benzofuran derivatives, including this compound, exhibit antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that compounds in this class could inhibit HCV replication by targeting specific viral proteins, thereby reducing viral load in infected cells .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This activity could be attributed to the compound's ability to interfere with signaling pathways involved in inflammation .
Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. In cellular models, it demonstrated a significant reduction in oxidative stress markers, suggesting potential protective effects against oxidative damage .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Viral Replication : By interfering with viral protein synthesis and assembly.
- Cytokine Modulation : Reducing the expression of TNF-alpha and IL-6, key players in inflammation.
- Scavenging Free Radicals : Neutralizing reactive oxygen species (ROS), thus protecting cellular integrity.
Case Studies
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate is a chemical compound with several research applications. It is intended for scientific research and testing purposes only . It is not meant for use as a drug, food item, or household item .
Characteristics
Applications
- Antioxidant capabilities This compound has been evaluated for its antioxidant capabilities. In cellular models, it has demonstrated a significant reduction in oxidative stress markers.
- Intermediate in chemical synthesis this compound can be used as a building block in the synthesis of more complex molecules, particularly oligo-aryl compounds with drug-like features .
- Research on Isoxazole Derivatives: The general class of isoxazole derivatives, which shares a structural similarity, has demonstrated immunoregulatory properties, including immunosuppressive and anti-inflammatory activities. These derivatives can regulate the proliferation of thymocytes, splenocytes, and lymph node cells, as well as the production of cytokines like IL-1β and TNF-α . Some isoxazole derivatives have shown promise in protecting against experimental colitis and inhibiting tumor growth .
Comparison with Similar Compounds
(i) Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Molecular Formula : C₂₅H₁₈BrFO₅
- Molecular Weight : 497.3 g/mol
- Substituents :
- 6-Bromo (electron-withdrawing group)
- 5-[2-(4-fluorophenyl)-2-oxoethoxy] (oxoethoxy linker with fluorophenyl)
- 2-Phenyl (aromatic bulk)
- XLogP3 : 6.4 (high lipophilicity)
(ii) Pruvanserin Hydrochloride
- Molecular Formula : C₂₂H₂₁FN₄O·HCl
- Molecular Weight : 412.89 g/mol
- Substituents: 4-Fluorophenyl ethyl group (linked to piperazine) 3-Cyanoindole core
- Application : CNS disorders (insomnia, schizophrenia)
- Key Differences : While sharing the 4-fluorophenyl moiety, Pruvanserin’s indole-piperazine scaffold diverges significantly from the benzofuran core, leading to distinct pharmacokinetic and target-binding profiles .
(iii) 2-(2-(4-fluorophenyl)hydrazono)propanoate (Compound 23)
- Structure: Hydrazono-linked 4-fluorophenyl group
- Function : Intermediate in ergothioneine biosynthesis
- Key Differences : The hydrazone functional group introduces conjugation and redox activity absent in the esterified benzofuran system .
Structural and Electronic Comparisons
Table 1: Comparative Properties of Benzofuran Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate generally follows these key steps:
- Construction of the benzofuran core.
- Introduction of the 4-fluorophenyl substituent at the 2-position.
- Installation of the isopropoxy group at the 5-position.
- Formation of the ethyl ester at the 3-carboxylate position.
This sequence is typically achieved through selective aromatic substitution, cyclization, and esterification reactions under controlled conditions.
Detailed Preparation Steps
Step 1: Formation of the Benzofuran Core
- Starting from appropriately substituted phenols or salicylaldehydes, the benzofuran ring is constructed via intramolecular cyclization.
- A common approach involves O-alkylation followed by cyclodehydration under acidic or basic catalysis.
- The presence of an isopropoxy group at the 5-position can be introduced by selective alkylation of the corresponding hydroxy group with isopropyl halides or via Williamson ether synthesis.
Step 2: Introduction of the 4-Fluorophenyl Group
- The 4-fluorophenyl substituent is typically introduced through cross-coupling reactions such as Suzuki or Stille coupling, using 4-fluorophenyl boronic acids or stannanes with halogenated benzofuran intermediates.
- Alternatively, Friedel-Crafts acylation or nucleophilic aromatic substitution may be employed depending on the intermediate functionalities.
Step 3: Esterification to Form Ethyl Carboxylate
- The carboxylate group at the 3-position is introduced by esterification of the corresponding carboxylic acid or acid chloride with ethanol.
- This step often uses acid catalysts like sulfuric acid or acid chlorides activated by reagents such as thionyl chloride.
- Reaction conditions are optimized to maintain the integrity of the benzofuran ring and other substituents.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzofuran ring formation | Acid/base catalysis; heat; dehydrating agents | Intramolecular cyclization from hydroxy-substituted precursors |
| Isopropoxy group introduction | Isopropyl bromide or chloride; base (e.g., K2CO3) | Williamson ether synthesis for selective O-alkylation |
| 4-Fluorophenyl substitution | Pd-catalyzed Suzuki coupling; 4-fluorophenylboronic acid | Requires halogenated benzofuran intermediate |
| Esterification | Ethanol; acid catalyst (H2SO4) or thionyl chloride | Conversion of acid to ethyl ester, mild conditions preferred |
Research Findings and Optimization
- Yield and Purity: Multi-step synthesis typically yields the target compound with moderate to high purity (>95%) after chromatographic purification. The choice of solvent and catalyst significantly affects the yield of each step.
- Selectivity: The selective introduction of the isopropoxy group at the 5-position is critical to avoid polysubstitution. Controlled stoichiometry and reaction temperature help achieve this.
- Stability: The benzofuran ring system is sensitive to strong acids and bases; hence, esterification and coupling reactions are conducted under mild conditions to prevent ring opening or degradation.
- Biological Activity Correlation: The presence of the 4-fluorophenyl group enhances lipophilicity and potential biological activity, making the synthesis of this compound relevant for pharmaceutical applications.
Comparative Data Table of Similar Compounds and Their Preparation
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as halogenation, cyclization, and esterification. For example, halogenated intermediates like 5-iodo benzofuran derivatives (e.g., 2-(4-fluorophenyl)-5-iodo-3-phenylsulfanyl-1-benzofuran) can be oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v) to achieve yields of ~52% . Key optimizations include:
- Reagent stoichiometry : Maintaining a 1:1.14 molar ratio of substrate to oxidizing agent.
- Temperature control : Low-temperature initiation (273 K) to minimize side reactions.
- Purification : Gradient elution in chromatography to resolve polar byproducts.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Single crystals grown via slow evaporation in ethyl acetate confirm the benzofuran core and substituent geometry, with H atoms refined using a riding model (C–H = 0.95 Å) .
- NMR/IR : Aromatic protons in the 7.2–8.1 ppm range (¹H NMR) and carbonyl stretches at ~1700 cm⁻¹ (IR) validate the ester and fluorophenyl groups.
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ matching the theoretical mass.
Q. How does the solubility profile of this compound influence its application in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic benzofuran core and ester group. Solubility can be enhanced using:
- Co-solvents : DMSO or ethanol (up to 10% v/v) in buffer systems.
- Micellar systems : Poloxamer 407 or Tween-80 for in vitro studies .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).
- Metabolic stability : Differences in liver microsome preparations (human vs. rodent) affecting half-life .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify critical pharmacophores .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the fluorophenyl and isopropoxy groups.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate hydrogen bonding with active-site residues (e.g., Arg120, Tyr355) .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for benzofuran derivatives?
- Fragment-based design : Systematic replacement of the 4-fluorophenyl or isopropoxy group with electron-withdrawing/donating substituents.
- In vitro profiling : Test derivatives against kinase panels or GPCRs to map substituent effects on potency .
Q. How are reaction mechanisms elucidated for key synthetic steps (e.g., cyclization or oxidation)?
- Kinetic studies : Monitor intermediate formation via LC-MS to identify rate-determining steps.
- Isotope labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during benzofuran ring formation .
Methodological Considerations
Q. What purification techniques are optimal for isolating high-purity batches?
- Flash chromatography : Effective for gram-scale purification (purity >95%) using hexane:ethyl acetate gradients.
- Recrystallization : Ethyl acetate/hexane mixtures yield single crystals for structural validation .
Q. How can stability studies inform storage and handling protocols?
- Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 28 days.
- Analytical monitoring : HPLC tracking of degradation products (e.g., ester hydrolysis to carboxylic acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
